H-Dmt-Tic-NH-CH[(CH2)4-NH-Ac]-Bid is a synthetic compound that belongs to a class of peptides known for their interactions with opioid receptors. The compound features a unique pharmacophore structure derived from the combination of various amino acids and functional groups, which enhances its biological activity and specificity. The classification of this compound primarily falls under opioid receptor ligands, particularly focusing on the delta-opioid receptor and its antagonistic properties.
The synthesis of H-Dmt-Tic-NH-CH[(CH2)4-NH-Ac]-Bid typically employs solid-phase peptide synthesis (SPPS), a widely used technique for constructing peptides. This method allows for the sequential addition of protected amino acids to a resin-bound peptide chain.
The synthesis process for H-Dmt-Tic-NH-CH[(CH2)4-NH-Ac]-Bid has been documented to yield high purity and good yields, showcasing its potential for further pharmacological studies .
The molecular structure of H-Dmt-Tic-NH-CH[(CH2)4-NH-Ac]-Bid consists of several functional groups that contribute to its pharmacological properties. The compound's backbone includes:
This structural composition allows the compound to interact effectively with delta-opioid receptors, influencing its biological activity .
The compound can undergo various chemical reactions typical of peptides, including:
Common reagents used in these reactions include:
These reactions are crucial for modifying the compound to enhance its pharmacological profile or develop new derivatives .
The mechanism of action for H-Dmt-Tic-NH-CH[(CH2)4-NH-Ac]-Bid primarily involves its interaction with delta-opioid receptors. The compound acts as a selective antagonist at these receptors, which are part of the G protein-coupled receptor family involved in pain modulation and other physiological processes.
Upon binding to the delta-opioid receptor, H-Dmt-Tic-NH-CH[(CH2)4-NH-Ac]-Bid inhibits receptor activation, leading to a decrease in downstream signaling pathways associated with pain relief and other opioid effects. This selective antagonism is significant in developing therapeutic agents aimed at managing pain without the addictive properties associated with traditional opioids .
The physical properties of H-Dmt-Tic-NH-CH[(CH2)4-NH-Ac]-Bid include:
Chemical properties include:
These properties are essential for determining storage conditions and handling during experimental procedures .
H-Dmt-Tic-NH-CH[(CH2)4-NH-Ac]-Bid has several scientific applications:
H-Dmt-Tic-NH-CH[(CH₂)₄-NH-Ac]-Bid belongs to the opioid peptidomimetic class—synthetic compounds mimicking endogenous opioid peptides while resisting enzymatic degradation. Its systematic name denotes:
This structure is classified as a bifunctional ligand due to its dual pharmacophoric elements: the Dmt-Tic motif confers delta-opioid receptor (DOR) antagonism, while the acetylated lysine-benzimidazole module fine-tunes receptor selectivity and binding kinetics [1] [2].
Table 1: Structural Classification of Key Dmt-Tic-Based Peptidomimetics
| Compound | C-Terminus | Structural Class | Primary Pharmacology |
|---|---|---|---|
| H-Dmt-Tic-OH | Carboxylic acid | Minimal pharmacophore | DOR antagonist |
| H-Dmt-Tic-NH-CH₂-Bid | 1H-benzimidazol-2-ylmethyl | Agonist scaffold | DOR agonist |
| H-Dmt-Tic-NH-CH[(CH₂)₄-NH-Ac]-Bid | Acetylated lysine-benzimidazole | Bifunctional antagonist | DOR antagonist |
| H-Dmt-Tic-Lys(Ac)-OH | Acetylated lysine | Linear modified peptide | DOR antagonist |
The Dmt-Tic pharmacophore emerged in the 1990s as the minimal sequence for selective DOR antagonism, evolving from earlier analogs like H-Tyr-Tic-OH. Key milestones include:
C-terminal modifications in Dmt-Tic peptidomimetics critically determine functional activity and receptor selectivity:
Table 2: Impact of C-Terminal Chemistry on Opioid Receptor Selectivity
| C-Terminus Modification | Kᵢδ (nM) | Kᵢμ (nM) | Kᵢμ/Kᵢδ | Functional Outcome |
|---|---|---|---|---|
| -NH-CH₂-Bid (no acetylation) | 0.035 | 0.50 | 14 | DOR agonist |
| -NH-CH[(CH₂)₄-NH₂]-Bid | 0.64 | 0.37 | 0.58 | Mixed MOR/DOR affinity |
| -NH-CH[(CH₂)₄-NH-Ac]-Bid | 0.068 | 5.50 | 81 | DOR antagonist |
| -Lys(Ac)-OH | 0.047 | 1051 | 22,361 | DOR antagonist |
CAS No.: 4687-94-9
CAS No.: 19519-55-2
CAS No.: 53696-69-8
CAS No.: 33227-10-0